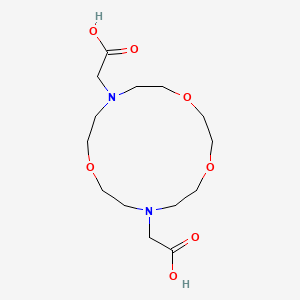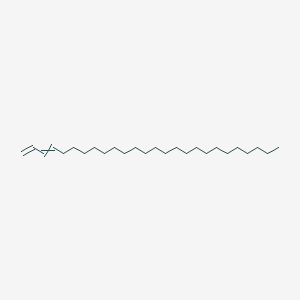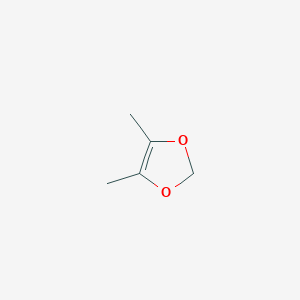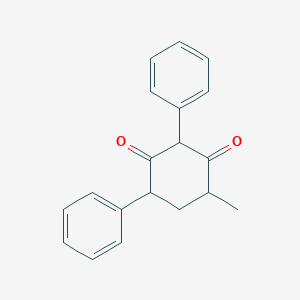
4-Methyl-2,6-diphenylcyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2,6-diphenylcyclohexane-1,3-dione: is an organic compound that belongs to the class of cyclohexane derivatives. It is characterized by a cyclohexane ring substituted with two phenyl groups at positions 2 and 6, and a methyl group at position 4. The compound also contains two ketone functional groups at positions 1 and 3. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Methyl-2,6-diphenylcyclohexane-1,3-dione can be achieved through several methods. One common approach involves the condensation of benzaldehyde with acetone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include:
Condensation: Benzaldehyde and acetone are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures.
Cyclization: The resulting intermediate undergoes cyclization to form the cyclohexane ring. This step may require the use of a catalyst such as p-toluenesulfonic acid.
Oxidation: The final step involves the oxidation of the intermediate to introduce the ketone functional groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions and catalysts to enhance efficiency and minimize by-products.
化学反应分析
Types of Reactions:
4-Methyl-2,6-diphenylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), or sulfonating agents (sulfuric acid).
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
4-Methyl-2,6-diphenylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 4-Methyl-2,6-diphenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.
相似化合物的比较
Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): Similar in structure but contains a dioxane ring instead of a cyclohexane ring.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Similar in structure but lacks the phenyl groups and has two methyl groups at position 5.
Uniqueness:
4-Methyl-2,6-diphenylcyclohexane-1,3-dione is unique due to the presence of both phenyl and methyl groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
84168-02-5 |
|---|---|
分子式 |
C19H18O2 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
4-methyl-2,6-diphenylcyclohexane-1,3-dione |
InChI |
InChI=1S/C19H18O2/c1-13-12-16(14-8-4-2-5-9-14)19(21)17(18(13)20)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3 |
InChI 键 |
CREUBVKWQGIVDV-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(=O)C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


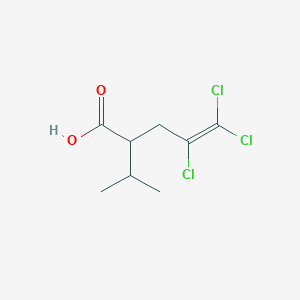
silane](/img/structure/B14413000.png)
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B14413007.png)
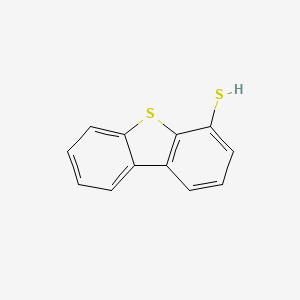
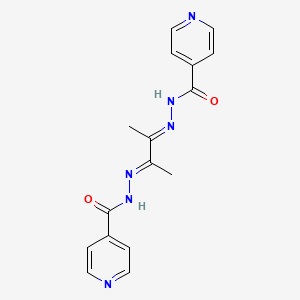
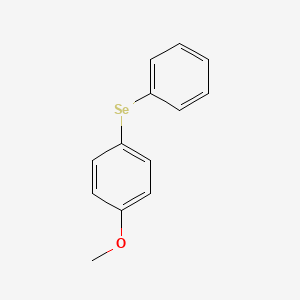
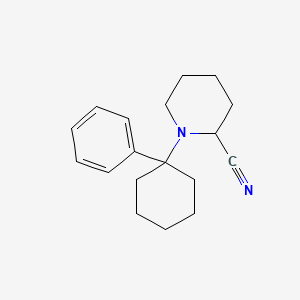
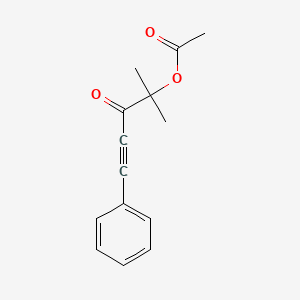
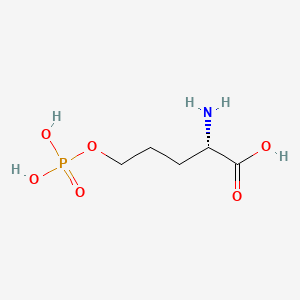
![2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14413056.png)
